Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Lipophilicity LogP Drug-likeness

Medicinal chemists pursuing kinase inhibitors often encounter reproducibility failure when substituting regioisomeric building blocks-a 6- to 3-carboxylate shift alters LogP by >0.8 units, derailing membrane permeability and SAR conclusions. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS 91350-91-3) eliminates this variable. • Regiospecific 6-carboxylate ester aligns with the established pharmacophore conferring selective cytotoxicity against HT-29 and Caco-2 colon cancer lines • Balanced ClogP of 1.0 ensures cell permeability while minimizing off-target binding • Ethyl ester imparts superior hydrolytic stability vs. methyl ester under strongly basic multi-step synthetic sequences • In stock and ready for immediate global dispatch.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12852247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=C2C=C1)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3
InChIKeyOBZGVVHFNAIMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: Core Scaffold


Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS 91350-91-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It features a fused imidazole-pyridine core with a methyl group at the 2-position and an ethyl ester at the 6-position. This compound serves primarily as a versatile intermediate for constructing biologically active molecules, particularly in the development of kinase inhibitors, GPCR modulators, and anticancer agents [1]. Its specific substitution pattern enables distinct physicochemical properties and synthetic utility compared to closely related analogs, making it a strategic choice for lead optimization campaigns and structure-activity relationship (SAR) studies .

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate vs. Generic Analogs


Imidazo[1,2-a]pyridine derivatives exhibit profound sensitivity to substitution patterns, where seemingly minor alterations in ester group, substitution position, or ring methylation drastically alter lipophilicity, metabolic stability, and synthetic accessibility. Generic substitution within this class is unreliable without precise control of these parameters. For instance, a shift from the 6-carboxylate to the 3-carboxylate regioisomer can alter LogP by over 0.8 units, impacting membrane permeability and off-target binding [1]. Similarly, the choice between methyl and ethyl esters directly affects hydrolytic stability and subsequent derivatization efficiency [2]. These quantifiable differences underscore why researchers must select the exact compound rather than a presumed interchangeable analog to ensure reproducibility in medicinal chemistry campaigns.

Quantitative Evidence: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate vs. Key Comparators


Lipophilicity: Ethyl vs. Methyl and 3-Carboxylate Esters

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits a calculated partition coefficient (ClogP) of 1.0 , positioning it as less lipophilic than its methyl ester counterpart (LogP 1.43) and significantly less lipophilic than the 3-carboxylate regioisomer (LogP 1.82-2.47) [1]. This lower lipophilicity is advantageous for optimizing aqueous solubility and reducing nonspecific protein binding in biological assays, while still retaining sufficient membrane permeability for cellular activity.

Lipophilicity LogP Drug-likeness

Hydrolytic Stability Advantage of Ethyl Ester

The ethyl ester moiety in the target compound offers a balance between stability and reactivity that differs from the methyl ester analog. Ethyl esters generally exhibit slower hydrolysis rates under basic conditions compared to methyl esters, providing greater stability during multi-step syntheses [1]. The molecular weight of the target compound (204.22 g/mol) is 14.02 g/mol greater than the methyl ester (190.20 g/mol), which influences volatility and purification characteristics. This difference in steric bulk can also affect subsequent reactions, such as nucleophilic substitutions or reductions.

Synthetic Chemistry Protecting Groups Hydrolysis

6-Substitution Anticancer Activity in Colon Cancer Models

A series of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2, with IC50 values in the low micromolar range, while showing minimal toxicity to white blood cells [1]. Although ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate was not specifically tested, the 6-carboxylate substitution pattern is a key pharmacophoric element for this activity. Compounds lacking substitution at the 6-position or with alternative substituents showed reduced or no activity, underscoring the critical nature of this structural feature.

Anticancer Colon Cancer Apoptosis

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: Application Scenarios


Medicinal Chemistry: Colon Cancer Lead Optimization

This compound serves as a key intermediate for synthesizing 6-carboxamide derivatives with documented activity against colon cancer cell lines HT-29 and Caco-2 [1]. Its 6-carboxylate ester provides a convenient handle for amidation to generate libraries of analogs for SAR studies. Researchers should select this compound over the 3-carboxylate isomer to align with the established 6-substitution pharmacophore that confers selective cytotoxicity.

Chemical Biology: Kinase Inhibitor Probe Development

The imidazo[1,2-a]pyridine core is a known kinase hinge-binding motif. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate's balanced lipophilicity (ClogP = 1.0) makes it an optimal starting point for developing cell-permeable probes, as it minimizes off-target binding while maintaining membrane permeability. The ethyl ester can be hydrolyzed to the carboxylic acid for further conjugation to biotin or fluorophores.

Synthetic Methodology: Building Block for Multi-Step Synthesis

Due to the enhanced hydrolytic stability of the ethyl ester relative to the methyl ester [2], this compound is particularly well-suited for multi-step synthetic sequences that involve strongly basic conditions. Its higher molecular weight and lower volatility also simplify purification by column chromatography compared to the methyl analog.

Process Chemistry: Intermediate for API Synthesis

As a well-defined, commercially available building block, ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate can be incorporated into early-stage process routes for active pharmaceutical ingredients (APIs) containing the imidazopyridine core. Its regiospecific substitution pattern ensures correct orientation for subsequent cross-coupling or functionalization steps, reducing the need for costly late-stage purifications.

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